

Troubleshooting Guide: High Background in the **Selenium-80** Channel

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Compound of Interest

Compound Name: **Selenium-80**
Cat. No.: **B083656**

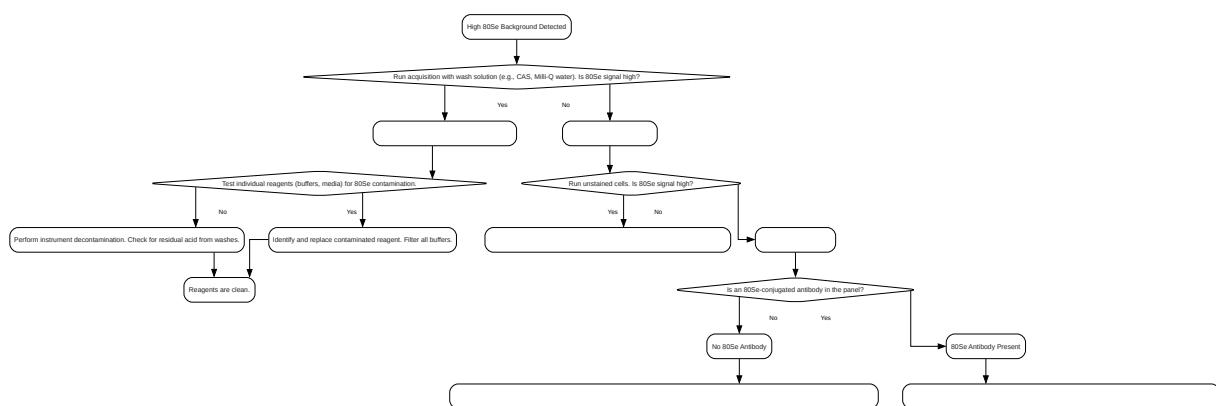
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High background signal in the 80Se channel can obscure genuine biological signals and complicate data analysis. Follow this guide to diagnose and resolve the common causes of elevated **Selenium-80** noise.

Is the high 80Se signal present in wash solutions or only with cells?

This initial check helps to distinguish between instrument/reagent contamination and cell-related issues.

Workflow for Diagnosing 80Se Background

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Caption: Troubleshooting workflow for high 80Se background.

Frequently Asked Questions (FAQs)

Category 1: Instrument and Reagent-Related Issues

Q1: What are common sources of **Selenium-80** contamination in mass cytometry reagents?

A1: **Selenium-80** background can be introduced through various reagents and consumables.

Common sources include:

- Quantum Dots: Some commercial quantum dots used in other applications contain selenium isotopes (72-82Se) and can be a source of contamination if present in the lab environment[1].
- Water and Buffers: Contaminants such as lead (Pb), mercury (Hg), and tin (Sn) can be present in water pipes or distilled water systems. While not selenium, they contribute to general background noise. It is crucial to ensure high-purity water and reagents[1].
- Labware Cleaning: Barium (Ba) from dish soap is a known contaminant in mass cytometry[1]. Ensure thorough rinsing of all labware with high-purity water.

Q2: How can I test my reagents for **Selenium-80** contamination?

A2: Before staining your cells, you can check your buffers and solutions for contamination.

- Dilute each buffer (e.g., staining buffer, wash buffer, cell acquisition solution) 1:10,000 in deionized water[1].
- Run these diluted solutions on the mass cytometer in "solution" mode.
- Monitor the 80Se channel for any significant signal, which would indicate contamination.

Category 2: Sample Preparation and Staining Protocol

Q3: How does non-specific antibody binding contribute to 80Se background?

A3: If you are using an antibody conjugated to 80Se, non-specific binding can be a major source of background. This can occur due to:

- **Fc Receptor Binding:** Immune cells like macrophages, monocytes, and B cells have Fc receptors that can bind to the Fc region of antibodies non-specifically[2][3].
- **Binding to Dead Cells:** Dead cells have compromised membranes and tend to non-specifically bind antibodies, leading to high background across all channels[1][2].
- **Excess Antibody Concentration:** Using too much antibody can lead to binding to low-affinity sites, increasing the background signal[2].

Q4: What steps can I take to minimize non-specific binding of an 80Se-conjugated antibody?

A4: To reduce non-specific binding, implement the following in your protocol:

- **Antibody Titration:** Always titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio[2].
- **Fc Receptor Blocking:** Pre-incubate your cells with an Fc blocking reagent to saturate Fc receptors before adding your primary antibodies[2][3].
- **Dead Cell Exclusion:** Use a viability dye, such as cisplatin, to label dead cells. These can then be excluded during data analysis[1][4].
- **Sufficient Washing:** Ensure adequate washing steps to remove unbound antibodies[5].
- **Filter Antibody Cocktails:** Filter your antibody cocktails before use to remove any aggregates that can cause non-specific binding[5].

Category 3: Data Analysis and Correction

Q5: Can signal from other channels "spill over" into the 80Se channel?

A5: Yes, signal spillover can be a source of background in the 80Se channel. This can happen in a few ways:

- **Oxide Formation:** Certain metal isotopes, particularly lanthanides, can oxidize, creating a signal at their mass +16 (M+16)[1]. While Selenium itself is not a lanthanide, this can be a general source of background in mass cytometry.

- Abundance Sensitivity: An over-abundance of ions in an adjacent mass channel can lead to a broader mass peak that "spills over" into the neighboring channel[1].
- Isotopic Impurities: The heavy metal isotopes used for antibody conjugation may contain trace amounts of other isotopes, which can contribute to signal in unintended channels[6].

Q6: How can I correct for spillover into the 80Se channel?

A6: Spillover can be corrected during data analysis:

- Single-Stain Compensation Controls: Run single-stain controls for all metals in your panel, especially those adjacent to 80Se or known to cause M+16 spillover.
- Spillover Matrix: Use the data from your single-stain controls to generate a spillover matrix. This matrix quantifies the percentage of signal from one channel that is detected in another and can be used to computationally correct your data[7][6].

Experimental Protocol: Clean Staining for Mass Cytometry

This protocol incorporates best practices to minimize background noise, including from **Selenium-80**.

Materials:

- Single-cell suspension
- Low-Barium PBS[4]
- Cell Staining Media (CSM): PBS with 0.5% BSA and 2mM EDTA
- Fc Receptor Blocking solution
- Cisplatin (or other viability dye)
- Metal-conjugated antibodies (titrated)
- Fixation/Permeabilization Buffer

- Cell Acquisition Solution (CAS)

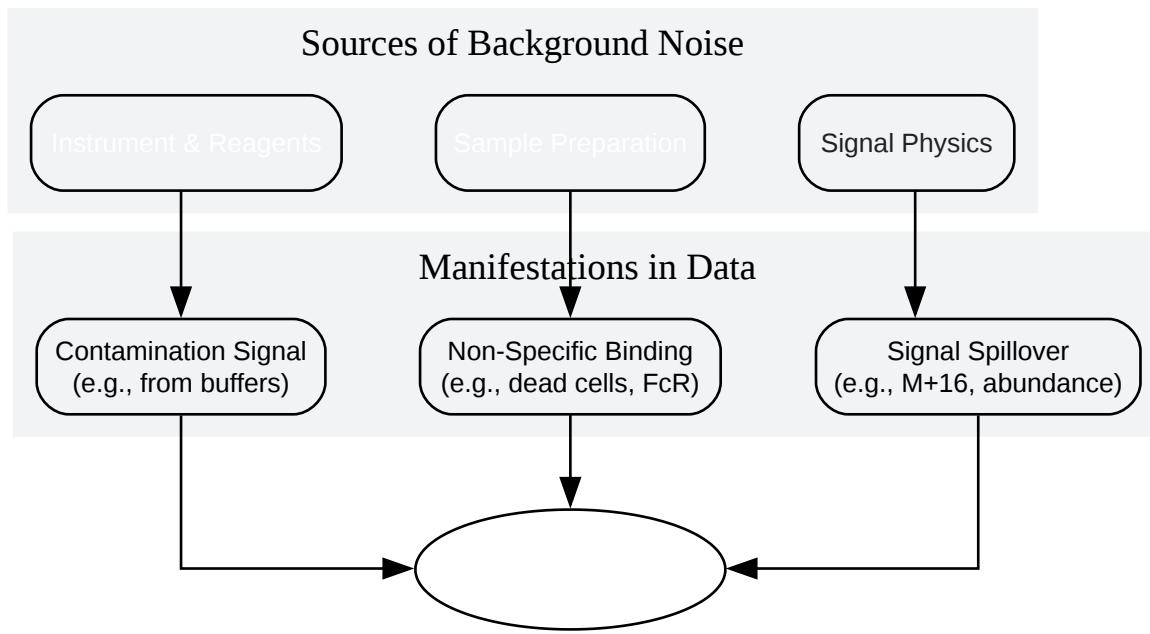
Procedure:

- Cell Preparation: Start with a high-viability single-cell suspension (>80%)[1].
- Viability Staining: a. Wash cells with Low-Barium PBS. b. Resuspend cells in PBS and add cisplatin to a final concentration of 0.025 μ M per 1 million cells[4]. c. Incubate for 5 minutes at room temperature. d. Quench the reaction by adding CSM. e. Wash cells twice with CSM.
- Fc Blocking: a. Resuspend cells in CSM. b. Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature[3][4].
- Surface Staining: a. Prepare a cocktail of your surface antibodies at their pre-titrated optimal concentrations. b. Filter the antibody cocktail through a 0.1 μ m spin filter[5]. c. Add the filtered antibody cocktail to the cells and incubate for 30 minutes at room temperature, protected from light[4]. d. Wash cells twice with CSM.
- Intracellular Staining (if applicable): a. Fix and permeabilize cells according to your protocol. b. Prepare and filter the intracellular antibody cocktail. c. Add the intracellular antibody cocktail and incubate for 30 minutes at room temperature. d. Wash cells twice with permeabilization buffer.
- Final Steps: a. Resuspend cells in a fixation buffer (e.g., 4% PFA) for 10 minutes to stabilize the cells[8]. b. Wash cells and resuspend in Cell Acquisition Solution (CAS) containing normalization beads (e.g., EQ Four Element Calibration Beads)[9]. c. Filter the final cell suspension through a 35 μ m cell strainer immediately before acquisition[8].

Data Summary Table: Sources of 80Se Background and Mitigation Strategies

Source of Background	Potential Cause	Experimental Mitigation Strategy	Data Analysis Mitigation Strategy
Instrumental Contamination	Residual contaminants in fluidics, contaminated sheath fluid.	Flush system thoroughly; use high-purity water and CAS. Test all solutions before use[1].	Not applicable.
Reagent Contamination	Contaminated buffers or media.	Use fresh, high-purity, filtered reagents. Test individual reagents for background signal[1][5].	Not applicable.
Non-Specific Antibody Binding	Binding to dead cells, Fc receptors, or excess antibody.	Include viability dye, use Fc block, titrate antibodies, and ensure sufficient washing[8][2][3].	Gate out dead cells and debris.
Signal Spillover	Oxide formation (M+16) from other channels, abundance sensitivity.	Design panel to minimize spillover where possible[1].	Use single-stain controls to create a spillover matrix for compensation[7][6].
Intrinsic Selenium	Biological presence of selenium in cells.	Run unstained control to determine baseline signal.	Baseline subtraction.

Visualization of Background Noise Sources



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Caption: Conceptual diagram of background noise sources in mass cytometry.

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